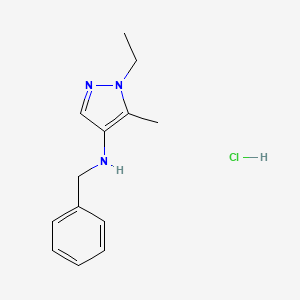

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride

Description

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring a benzyl group at the N-position, an ethyl substituent at the 1-position, and a methyl group at the 5-position of the pyrazole ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological applications. Pyrazole derivatives are widely studied for their roles as kinase inhibitors, antidepressants, and antimicrobial agents .

Properties

Molecular Formula |

C13H18ClN3 |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-3-16-11(2)13(10-15-16)14-9-12-7-5-4-6-8-12;/h4-8,10,14H,3,9H2,1-2H3;1H |

InChI Key |

UBCUELOLRDDIMY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)NCC2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride typically involves the condensation of appropriate precursors followed by reduction and purification steps. One common method involves the reaction of 1-ethyl-5-methylpyrazole with benzyl chloride in the presence of a base to form N-benzyl-1-ethyl-5-methylpyrazol-4-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield de-benzylated or de-ethylated derivatives.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce de-benzylated or de-ethylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-1-ethyl-5-methylpyrazol-4-amine; hydrochloride exhibits significant potential as a therapeutic agent due to its interaction with various biological targets.

1.1 Neuropharmacological Effects

Research indicates that compounds with similar pyrazole structures can act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in several neurological disorders. For instance, the compound has been suggested for use in treating conditions like attention-deficit hyperactivity disorder (ADHD), schizophrenia, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Anti-inflammatory Properties

Several studies have shown that pyrazole derivatives possess anti-inflammatory effects. For example, aminopyrazole compounds have demonstrated the ability to reduce microglial activation and astrocyte proliferation in models of neuroinflammation, indicating their potential utility in treating neuroinflammatory conditions .

Anticancer Activity

N-benzyl-1-ethyl-5-methylpyrazol-4-amine; hydrochloride has been evaluated for its anticancer properties across various studies.

2.1 In Vitro Studies

In vitro assays have shown that related pyrazole compounds exhibit significant antiproliferative activity against multiple cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. These studies often employ MTT assays to assess cell viability, demonstrating the compound's potential as an anticancer agent .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-1-ethyl... | HeLa | 38.44 | |

| Methyl 3-amino... | HepG2 | 54.25 | |

| 4-amino-5-phenylpyrazoles | Various | Not specified |

Antioxidant Properties

The antioxidant activity of N-benzyl-1-ethyl-5-methylpyrazol-4-amine; hydrochloride has been explored as well. Compounds featuring the pyrazole scaffold have shown promising results in various antioxidant assays, indicating their potential for developing drugs targeting oxidative stress-related diseases .

Case Studies and Research Findings

4.1 Case Study: Neuroinflammation

A study investigated the effects of a related pyrazole compound on LPS-induced glial inflammation in BV-2 cells, revealing a reduction in inflammatory markers and oxidative stress indicators . This suggests that N-benzyl-1-ethyl-5-methylpyrazol-4-amine; hydrochloride may also exhibit similar neuroprotective effects.

4.2 Case Study: Cancer Cell Lines

Another significant study highlighted the compound's efficacy against various cancer cell lines, where it was found to inhibit cell proliferation effectively while sparing normal fibroblast cells from toxicity . This selectivity is crucial for developing safer anticancer therapies.

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Features and Substituent Effects

The compound’s benzyl and ethyl groups distinguish it from analogs. Below is a comparative analysis of key structural analogs (referenced from and related studies):

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name (CAS No.) | Substituents (Positions) | Key Functional Groups | Salt Form |

|---|---|---|---|

| N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride | Benzyl (N), Ethyl (1), Methyl (5) | Pyrazole ring, amine, hydrochloride | Hydrochloride |

| N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (1006682-81-0) | Methyl (N), Methyl (pyrazole), Benzene diamine | Pyrazole, diamine | Free base |

| 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (1006348-72-6) | Chloro (4), Dimethyl (pyrazole) | Chloropyrazole, amine | Free base |

Key Observations:

Chlorine in 1006348-72-6 introduces electronegativity, which may improve binding affinity but reduce solubility compared to the hydrochloride salt form of the target compound.

Solubility and Salt Forms :

Pharmacological and Analytical Considerations

Table 2: Theoretical Pharmacological Profiles Based on Structural Analogies

Analytical Methods:

- Reverse-phase HPLC (RP-HPLC), as validated for amitriptyline hydrochloride in (Table 6), could be adapted for quantifying the target compound due to its polar hydrochloride salt and aromatic structure .

Biological Activity

N-benzyl-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's unique structural features contribute to its potential applications in anti-inflammatory and anticancer research, as well as other therapeutic areas.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The compound has been reported to exhibit significant effects on the mTORC1 signaling pathway, which plays a crucial role in cell growth and metabolism.

Key Findings:

- mTORC1 Inhibition : Studies indicate that this compound reduces mTORC1 activity, which is associated with increased autophagy under basal conditions. It also disrupts autophagic flux during nutrient refeeding by impairing mTORC1 reactivation, leading to the accumulation of LC3-II .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : The compound has demonstrated antiproliferative effects in various cancer cell lines, suggesting its potential as an anticancer agent.

- Autophagy Modulation : It acts as an autophagy modulator, which may selectively target cancer cells under metabolic stress and hypoxia .

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with NMDA receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the pyrazole structure can significantly influence potency and selectivity against specific biological targets.

Table 1: Structure–Activity Relationships

| Compound Variant | Biological Activity | IC50 (µM) | Comments |

|---|---|---|---|

| Parent Compound | Antiproliferative | 0.28 | Effective against A549 cell line |

| Variant A | Autophagy Inducer | 0.74 | Increased basal autophagy |

| Variant B | NMDA Receptor Modulator | 3.25 | Selective for NR1/NR2A subtype |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits potent cytotoxicity against MIA PaCa-2 pancreatic cancer cells, with submicromolar IC50 values indicating strong antiproliferative effects .

- Autophagy Research : Research indicates that the compound enhances basal autophagy but disrupts autophagic flux under nutrient-replete conditions, suggesting a dual role in cancer therapy .

- Neuropharmacological Applications : Investigations into NMDA receptor interactions revealed that certain derivatives of the compound could act as selective agonists or antagonists, providing insights into potential neuroprotective applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.